![molecular formula C15H13N5OS B2939695 4-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide CAS No. 2097863-76-6](/img/structure/B2939695.png)
4-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide
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Overview
Description
The compound “4-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide” is a complex organic molecule. It has structural features of c-Met inhibitors, which are a class of molecules that inhibit the activity of the c-Met protein, a receptor tyrosine kinase .
Molecular Structure Analysis
The molecular structure of similar compounds shows that they have a high degree of rotational freedom . This is indicated by the various torsion angles in the molecule . The rotation of the pendant pyridyl arm is necessary to minimize the repulsive steric interactions .Scientific Research Applications
Oncology: Leukemia Treatment
This compound has been identified as a potential therapeutic agent in the treatment of leukemia. It specifically inhibits the activity of tyrosine kinases, which are crucial in the signaling pathways that regulate cell division and survival . The ability to target these kinases can be instrumental in developing treatments for chronic myelogenic leukemia, where abnormal cell growth needs to be controlled.
Cardiovascular Diseases: Angiotensin II-Mediated Conditions
The compound has shown promise in treating diseases mediated by Angiotensin II, such as hypertension. It acts as a PDGF receptor tyrosine kinase inhibitor, which can be used in pharmaceutical compositions for treating hypertension and related diseases . This application is significant given the global prevalence of hypertension and its complications.
Immunology: Immunosuppressive Activity
Research indicates that derivatives of this compound exhibit highly immunosuppressive activity. This makes it a candidate for further study as a lead compound in the development of new immunosuppressant agents . Such agents are vital in preventing organ transplant rejection and treating autoimmune diseases.
Analgesic and Anti-inflammatory Applications
Some derivatives of the compound have been tested for analgesic and anti-inflammatory activities. The results have shown significant potential in these areas, suggesting that it could be developed into a new class of pain relievers and anti-inflammatory medications .
Structural Studies: Single-Crystal X-ray Diffraction
The compound’s structure has been characterized using single-crystal X-ray diffraction techniques. Understanding its molecular conformation is essential for the development of pharmaceuticals, as it affects how the compound interacts with biological targets .
Antileukemia Agents: Stem Cell Research
It is used in the preparation of derivatives that show activity as antileukemia agents, particularly targeting neoplastic stem cell leukemia . This application is crucial in the search for treatments that can target the root cause of leukemia at the stem cell level.
Mechanism of Action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of many cellular processes, including cell division, growth, and death .
Mode of Action
The compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the kinase activity, leading to a decrease in cell proliferation and an increase in programmed cell death or apoptosis .
Biochemical Pathways
The inhibition of tyrosine kinases affects multiple biochemical pathways. It blocks the formation of blood vessels in vivo in the chick chorioallantoic membrane (CAM) model . This anti-angiogenic effect is crucial as angiogenesis, the formation of new blood vessels, is a central process involved in the aggressive growth of tumors and their metastases .
Result of Action
The compound’s action results in significant anti-angiogenic and DNA cleavage activities . It efficiently blocks the formation of blood vessels in vivo in the CAM model . Moreover, it exhibits differential migration and band intensities in DNA binding/cleavage assays . These observations suggest that the compound may exert both anti-angiogenic and cytotoxic effects .
properties
IUPAC Name |
4-methyl-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c1-10-14(22-9-20-10)15(21)19-8-12-13(18-7-6-17-12)11-2-4-16-5-3-11/h2-7,9H,8H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLJLDQXIXFJJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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